6-Chloro-2-cyclopropyl-4-phenylquinoline-3-carboxylic acid
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Overview
Description
Preparation Methods
The synthetic routes for PMID27109571-Compound-12 involve multiple steps, including the formation of key intermediates and final coupling reactions. The preparation methods typically involve:
Formation of Intermediates: The initial steps involve the synthesis of key intermediates through reactions such as alkylation, acylation, and cyclization.
Final Coupling Reactions: The final steps involve coupling the intermediates under specific conditions to form the desired compound.
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactors, continuous flow processes, and advanced purification techniques.
Chemical Reactions Analysis
PMID27109571-Compound-12 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PMID27109571-Compound-12 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in various chemical studies to understand reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and metabolic pathways.
Mechanism of Action
The mechanism of action of PMID27109571-Compound-12 involves the inhibition of fatty acid-binding proteins, specifically fatty acid-binding protein 5 . By inhibiting this protein, the compound can modulate various metabolic pathways and cellular processes. The molecular targets and pathways involved include the peroxisome proliferator-activated receptor signaling pathway and the transcriptional regulation of white adipocyte differentiation .
Comparison with Similar Compounds
PMID27109571-Compound-12 is unique compared to other similar compounds due to its specific targeting of fatty acid-binding protein 5 and its potential therapeutic applications in heart failure. Similar compounds include:
Properties
Molecular Formula |
C19H14ClNO2 |
---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
6-chloro-2-cyclopropyl-4-phenylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H14ClNO2/c20-13-8-9-15-14(10-13)16(11-4-2-1-3-5-11)17(19(22)23)18(21-15)12-6-7-12/h1-5,8-10,12H,6-7H2,(H,22,23) |
InChI Key |
OKOHKZNRTKWMBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C=C(C=C3)Cl)C(=C2C(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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